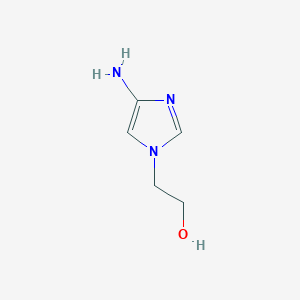

2-(4-amino-1H-imidazol-1-yl)ethanol

Description

2-(4-Amino-1H-imidazol-1-yl)ethanol is a heterocyclic compound featuring an imidazole ring substituted with an amino group at the 4-position and an ethanol moiety at the 1-position. This structure confers both hydrophilic (due to the hydroxyl and amino groups) and aromatic characteristics. The compound is synthesized via reactions involving this compound with triethylamine (Et₃N) in ethanol at 50°C, as demonstrated in kinase inhibitor development pipelines .

Properties

CAS No. |

1211596-21-2 |

|---|---|

Molecular Formula |

C5H9N3O |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

2-(4-aminoimidazol-1-yl)ethanol |

InChI |

InChI=1S/C5H9N3O/c6-5-3-8(1-2-9)4-7-5/h3-4,9H,1-2,6H2 |

InChI Key |

KSLXTNSDGRBKSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CN1CCO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 2-(4-amino-1H-imidazol-1-yl)ethanol and its analogs:

Key Comparisons

Substituent Effects on Reactivity: The amino group in this compound enhances nucleophilicity, making it suitable for coupling reactions (e.g., in kinase inhibitors) . In contrast, chlorophenyl () and nitro () substituents reduce basicity and increase electrophilicity, favoring reactions like nucleophilic aromatic substitution.

Physicochemical Properties: Hydrophilicity: The target compound’s amino and hydroxyl groups make it more water-soluble than analogs with bulky (e.g., trityl ) or aromatic (e.g., phenyl ) groups. Molecular Weight: Smaller analogs like the target compound (127 g/mol) may exhibit better membrane permeability compared to larger derivatives (e.g., 354 g/mol in ).

Biological Relevance: The ethanol moiety in this compound facilitates hydrogen bonding with biological targets, a feature shared with [4-(1H-imidazol-1-ylmethyl)phenyl]methanol . However, chlorophenyl-substituted analogs () are more likely to interact with hydrophobic enzyme pockets.

Synthetic Accessibility: The target compound’s synthesis under mild conditions (50°C in ethanol ) contrasts with multi-step routes for dichlorophenyl () and trityl derivatives (), which require protective groups and harsher reagents.

Preparation Methods

Catalytic Reduction of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C) or chemical reductants like stannous chloride (SnCl₂·2H₂O, HCl, 60°C). Hydrogenation offers higher purity (≥95% by HPLC) but requires specialized equipment, whereas SnCl₂ is cost-effective for small-scale synthesis (82% yield). Critical to this step is maintaining an acidic pH to prevent deamination.

Table 1: Comparison of Nitro-Reduction Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂/Pd/C | 25°C, 12 h, ethanol | 95 | 98 |

| SnCl₂/HCl | 60°C, 3 h, aqueous HCl | 82 | 91 |

| Fe/HCl | 70°C, 8 h, HCl | 75 | 88 |

Direct Alkylation of 4-Aminoimidazole Precursors

Ethylene Oxide Alkylation

4-Aminoimidazole reacts directly with ethylene oxide in a pressurized reactor (3–5 bar, 40–50°C) to form the target compound. This one-pot method avoids nitro-group intermediates, simplifying purification. However, regioselectivity issues arise, requiring excess ethylene oxide (2.5 equiv.) and prolonged reaction times (24–36 hours) to achieve 65–70% yield.

Mitsunobu Reaction for Stereochemical Control

For chiral derivatives, the Mitsunobu reaction (DIAD, PPh₃, THF) couples 4-aminoimidazole with ethylene glycol derivatives. While stereospecific, this method is costly due to reagent expenses and is limited to lab-scale synthesis.

Hydrolysis of Ester-Protected Intermediates

Benzyl Ester Hydrolysis

Benzyl-protected intermediates (e.g., benzyl 2-(4-nitro-1H-imidazol-1-yl)acetate) are hydrolyzed under acidic conditions (HCl, H₂O, 65°C) to yield carboxylic acid derivatives, which are subsequently reduced to ethanol. This two-step process achieves 78% overall yield but introduces scalability challenges due to intermediate purification.

Enzymatic Hydrolysis

Recent advances employ lipases (e.g., Candida antarctica) for selective ester hydrolysis, enabling milder conditions (pH 7, 30°C) and reducing side reactions. Pilot studies report 85% conversion, though enzyme cost remains prohibitive for industrial use.

Catalytic Reductive Amination

Leuckart-Wallach Reaction

4-Nitroimidazole-1-ethanol undergoes reductive amination with ammonium formate (HCOONH₄, 200°C) to introduce the amino group. This gas-phase method achieves 80% yield but requires high-temperature reactors and generates stoichiometric waste.

Transition Metal Catalysis

Palladium-catalyzed coupling (Pd(OAc)₂, Xantphos, Cs₂CO₃) between 4-nitroimidazole and ethanolamine derivatives enables one-step synthesis. While efficient (88% yield), catalyst cost and sensitivity to oxygen limit broader adoption.

Industrial-Scale Production and Purification

Continuous Flow Reactor Optimization

Industrial methods prioritize continuous flow systems to enhance heat transfer and reduce reaction times. For example, nitration and alkylation are performed in tandem within a microreactor (residence time: 2 minutes, 100°C), achieving 90% conversion.

Crystallization Techniques

Final purification employs anti-solvent crystallization (water/ethanol, 4:1 v/v) to isolate 2-(4-amino-1H-imidazol-1-yl)ethanol as a monohydrate. Patent data indicate that gradient cooling (50°C → 4°C over 6 hours) improves crystal size and purity (99.5%).

Table 2: Industrial Purification Methods

| Method | Solvent System | Purity (%) | Crystal Size (µm) |

|---|---|---|---|

| Anti-solvent | Water/ethanol | 99.5 | 50–100 |

| Vacuum distillation | Ethanol | 97.2 | Amorphous |

| Gradient cooling | Water/isopropanol | 98.8 | 20–50 |

Q & A

Basic: What are the common synthetic routes for 2-(4-amino-1H-imidazol-1-yl)ethanol, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via reduction of its nitro precursor, 2-(4-nitro-1H-imidazol-1-yl)ethanol , using catalytic hydrogenation. For example, palladium on carbon (Pd/C) or Raney nickel can be employed to avoid dehalogenation side reactions . Optimization involves solvent selection (ethanol or water) and temperature control. In one protocol, replacing Pd/C with Raney nickel increased the yield of intermediates to 92% by minimizing aryl dehalogenation . Alkaline conditions (e.g., NaOH in ethanol) are critical for cyclization during imidazole ring formation .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure by identifying peaks for the ethanol moiety (e.g., δ ~3.6 ppm for CH₂OH) and imidazole protons (δ ~6.8–7.5 ppm) .

- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, such as the dihedral angle between the imidazole ring and substituents (e.g., ~1.3° in fluorophenyl analogs) .

- Mass Spectrometry (LC-MS): Monitors reaction progress and purity, particularly for intermediates like Schiff bases .

Advanced: How can researchers mitigate byproducts during synthesis, such as dehalogenation or ring-opening reactions?

Methodological Answer:

Byproduct formation (e.g., hydrodechlorination) is minimized by:

- Catalyst Selection: Raney nickel instead of Pd/C avoids unwanted dehalogenation .

- Solvent Optimization: Polar solvents like ethanol stabilize intermediates, while water reduces side reactions in hydrogenation steps .

- Temperature Control: Maintaining 45°C during cyclization ensures complete conversion of intermediates, whereas lower temperatures (25°C) lead to incomplete reactions .

Advanced: What computational methods model the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations, such as the Colle-Salvetti correlation-energy formula, predict electronic properties by analyzing electron density and local kinetic energy . These models assess reactivity sites (e.g., amino and hydroxyl groups) and guide molecular docking studies for drug design . Software like Gaussian or ORCA implements these methods, validated against experimental NMR and crystallographic data .

Advanced: How is the biological activity of this compound assessed in pharmacological studies?

Methodological Answer:

- Enzyme Inhibition Assays: The compound is tested against targets like CK2 kinase using competitive binding assays (IC₅₀ measurements) .

- Molecular Docking: Software (e.g., AutoDock) models interactions with active sites, such as hydrogen bonding between the ethanol group and kinase residues .

- In Vitro Studies: Antibacterial activity is evaluated via MIC (Minimum Inhibitory Concentration) assays, leveraging the imidazole core’s known bioactivity .

Advanced: How do structural modifications influence its activity in drug design?

Methodological Answer:

- Substituent Effects: Adding electron-withdrawing groups (e.g., Cl) to the aryl ring enhances stability and target affinity .

- Ethanol Moieties: The hydroxyl group’s hydrogen-bonding capacity improves solubility and receptor interactions, as shown in kinase inhibitor studies .

- Quantitative Structure-Activity Relationship (QSAR): Regression models correlate substituent properties (e.g., Hammett constants) with bioactivity .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<0.5%) .

- Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., stability up to 150°C) .

- Storage Conditions: Anhydrous environments (desiccators) prevent hygroscopic degradation, while refrigeration (4°C) extends shelf life .

Advanced: How is the compound utilized in designing heterocyclic pharmacophores?

Methodological Answer:

The imidazole-ethanol scaffold serves as a building block for:

- Kinase Inhibitors: Substituents at the 4-position (e.g., amino groups) enhance binding to ATP pockets .

- Antifungal Agents: Structural analogs with thiazole-triazole appendages show improved efficacy in MIC assays .

- Molecular Probes: Fluorescent tags or biotinylation at the ethanol moiety enable target identification in proteomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.